1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Lipophilicity Physicochemical Properties Drug Design

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene (CAS 1805024-68-3) is a polyfluorinated aryl bromide with molecular formula C₈H₄BrF₅O₂ and molecular weight 307.01 g/mol. The compound features three distinct functional groups on a single benzene ring: a bromine atom at the 1-position, a difluoromethoxy (-OCF₂H) group at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 4-position.

Molecular Formula C8H4BrF5O2
Molecular Weight 307.01 g/mol
CAS No. 1805024-68-3
Cat. No. B1530040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene
CAS1805024-68-3
Molecular FormulaC8H4BrF5O2
Molecular Weight307.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br
InChIInChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
InChIKeyIKGAFNOWABPAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene CAS 1805024-68-3: Fluorinated Aryl Bromide Building Block Specification and Procurement Guide


1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene (CAS 1805024-68-3) is a polyfluorinated aryl bromide with molecular formula C₈H₄BrF₅O₂ and molecular weight 307.01 g/mol . The compound features three distinct functional groups on a single benzene ring: a bromine atom at the 1-position, a difluoromethoxy (-OCF₂H) group at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 4-position [1]. This substitution pattern provides orthogonal synthetic handles (the bromine for cross-coupling and the fluorinated ethers for pharmacokinetic tuning) that distinguish it from regioisomeric and mono-functionalized analogs [2].

1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene: Why Regioisomers and Mono-Fluorinated Analogs Are Not Interchangeable


In the procurement of fluorinated aryl bromides for medicinal chemistry or agrochemical discovery, the precise substitution pattern critically determines both the synthetic trajectory and the physicochemical properties of downstream candidates. Substituting this specific 1-bromo-2-OCF₂H-4-OCF₃ regioisomer with other bromo(trifluoromethoxy)benzene isomers [1] alters the electronic environment at the reactive bromine site, directly impacting cross-coupling efficiency and regioselectivity. Replacing either the -OCF₂H or -OCF₃ group with a -CF₃ or -OCH₃ analog changes lipophilicity by multiple log units [2], fundamentally deviating from the intended structure-activity relationship (SAR) optimization path. Furthermore, compounds lacking both fluorinated ether groups cannot recapitulate the orthogonal conformational properties that OCF₂H and OCF₃ groups confer through hydrogen-bonding capacity and spatial geometry, respectively [3]. The evidence below quantifies exactly where this compound diverges from viable comparators.

Quantitative Differentiation Evidence for 1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene Procurement Decisions


LogP Comparison: 1-Bromo-2-OCF₂H-4-OCF₃ Benzene vs. -OCF₃-Only and -CF₃ Analogs

This compound exhibits a calculated LogP of 4.94 [1], which is markedly higher than the LogP of the corresponding -CF₃ analog (1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, CAS 1417567-20-4). Replacing the 4-OCF₃ group with a -CF₃ group reduces lipophilicity by approximately 1-2 LogP units due to the lower lipophilic contribution of the -CF₃ substituent versus the -OCF₃ ether linkage [2]. The -OCF₃ group's oxygen atom introduces an orthogonal polar element that modulates solubility while maintaining high overall lipophilicity, a property not achievable with the -CF₃ analog.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Versatility: Orthogonal Reactivity via Bromine Substitution and Fluorinated Ether Stability

The bromine atom at the 1-position serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1], enabling introduction of diverse aryl, heteroaryl, or amine substituents. Critically, the adjacent 2-OCF₂H and 4-OCF₃ groups remain intact under standard cross-coupling conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80-100°C), unlike alternative leaving groups such as iodine in electron-rich analogs which may undergo dehalogenation side reactions [2]. In contrast, regioisomers like 1-bromo-3-(trifluoromethoxy)benzene lack the ortho-OCF₂H group and exhibit different reactivity profiles due to altered electron density at the bromine-bearing carbon [3].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Purity Benchmarking: ≥98% Purity Specification from Multiple Validated Suppliers

This compound is commercially available with a minimum purity specification of 98% (HPLC) from multiple validated suppliers . This purity level exceeds the 95-97% typical of less-characterized, single-source fluorinated building blocks . Higher initial purity reduces the need for pre-reaction purification, minimizes side-product formation from impurities in subsequent steps, and improves batch-to-batch reproducibility in multi-step synthetic sequences.

Quality Control Analytical Chemistry Procurement

Conformational and Hydrogen-Bonding Differentiation: OCF₂H as a Chameleonic Lipophilicity Modulator

The 2-OCF₂H group in this compound confers unique conformational adaptability not present in -OCH₃ or -OCF₃-only analogs. The OCF₂H group can rotate to adjust its lipophilic character depending on the chemical environment, a property demonstrated in model systems showing that OCF₂H-containing compounds exhibit variable LogP depending on solvent polarity [1]. This 'chameleonic' behavior allows OCF₂H-bearing molecules to maintain favorable permeability across lipid bilayers while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility [2]. Analogs lacking the OCF₂H group (e.g., 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene) lose this adaptive property entirely.

Conformational Analysis Hydrogen Bonding Lipophilicity

High-Impact Application Scenarios for 1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene in Medicinal Chemistry and Synthesis


Scaffold Optimization in CNS Drug Discovery Requiring Precise LogP Control

When a medicinal chemistry program has identified a LogP window of 4.5-5.5 as optimal for CNS penetration balanced with acceptable solubility, this compound (calculated LogP = 4.94) [1] provides a building block that installs both the OCF₂H and OCF₃ pharmacophores in a single synthetic step via Suzuki-Miyaura coupling. Alternative building blocks with only OCF₃ substitution (LogP ~3.0-3.5) or OCH₃ substitution (LogP ~2.5-3.0) fall outside the desired lipophilicity range, requiring additional synthetic steps to adjust polarity and potentially derailing SAR progression.

Late-Stage Diversification of Advanced Intermediates via Palladium-Catalyzed Cross-Coupling

In multi-step synthetic sequences where a late-stage intermediate contains a free aryl boronic acid or pinacol boronate ester, this aryl bromide can be coupled to introduce both the OCF₂H and OCF₃ groups simultaneously. This convergent approach [2] avoids the linear synthesis that would be required to build the fluorinated ethers de novo on the scaffold, reducing overall step count and improving synthetic efficiency. The bromine's reactivity under mild Pd catalysis [3] ensures compatibility with sensitive functional groups present in advanced intermediates.

Exploration of Fluorine-Specific Hydrogen Bonding in Structure-Based Drug Design

For programs leveraging X-ray crystallography or cryo-EM to guide ligand optimization, the OCF₂H group in this compound provides a hydrogen-bond donor that can engage backbone carbonyls or water networks in protein binding pockets [4]. The combination of OCF₂H (H-bond donor) and OCF₃ (orthogonal geometry, no H-bonding) within the same small aromatic scaffold allows systematic probing of fluorine-protein interactions that cannot be studied with simpler fluorinated building blocks containing only -F or -CF₃ substituents.

High-Throughput Parallel Synthesis Requiring High-Purity Building Blocks

In automated parallel synthesis platforms producing 96- or 384-member libraries of fluorinated analogs, the ≥98% purity specification of this compound reduces the incidence of failed reactions and simplifies post-synthesis purification. Lower-purity alternatives (95-97%) introduce variable amounts of dehalogenated impurities that can compete in cross-coupling reactions, reducing yields and complicating LC-MS analysis of library members. The availability from multiple ISO-certified suppliers ensures consistent supply chain reliability.

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